molecular formula C10H11NO2S B14614273 6,7-Dimethoxy-2H-1,3-benzothiazine CAS No. 59484-80-9

6,7-Dimethoxy-2H-1,3-benzothiazine

Cat. No.: B14614273
CAS No.: 59484-80-9
M. Wt: 209.27 g/mol
InChI Key: STYGCZQJYNQPCT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2H-1,3-benzothiazine is a heterocyclic compound that belongs to the class of benzothiazines It is characterized by the presence of a benzene ring fused to a thiazine ring, with methoxy groups at the 6th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2H-1,3-benzothiazine typically involves the reaction of 2-aminothiophenol with appropriate methoxy-substituted benzaldehydes under acidic or basic conditions. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) to form the enaminone intermediate, which then undergoes cyclization to yield the desired benzothiazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-2H-1,3-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: DMAD in aqueous methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2H-1,3-benzothiazine involves its interaction with various molecular targets and pathways. For example, its reaction with DMAD involves the formation of a cycloaddition product through a concerted mechanism . The exact molecular targets and pathways in biological systems are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in various biochemical processes.

Properties

CAS No.

59484-80-9

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

6,7-dimethoxy-2H-1,3-benzothiazine

InChI

InChI=1S/C10H11NO2S/c1-12-8-3-7-5-11-6-14-10(7)4-9(8)13-2/h3-5H,6H2,1-2H3

InChI Key

STYGCZQJYNQPCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NCS2)OC

Origin of Product

United States

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